1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Description
Crystallographic Analysis and X-ray Diffraction Studies
While comprehensive crystallographic data specific to this compound remains limited in the current literature, related structural studies provide valuable insights into the geometric parameters of similar azaindole derivatives. The compound belongs to the pyrrolopyridine class, where the fused bicyclic system adopts a planar configuration characteristic of aromatic heterocycles.
Crystal structure determinations of analogous compounds in this family have revealed that the pyrrolo[3,2-c]pyridine scaffold maintains planarity with minimal deviation from the mean plane of the fused ring system. The chlorine atom at position 6 of the pyridine ring introduces significant electronic effects that influence the overall molecular geometry and intermolecular interactions within the crystal lattice.
The acetyl group at position 3 of the pyrrole ring typically adopts a conformation that minimizes steric hindrance while maximizing conjugation with the aromatic system. Intermolecular hydrogen bonding patterns in related structures suggest that the nitrogen atom of the pyrrole ring participates in hydrogen bond formation, contributing to crystal stability and packing arrangements.
Nuclear Magnetic Resonance Spectral Assignments
The nuclear magnetic resonance spectral characteristics of this compound reflect the unique electronic environment created by the fused heterocyclic system and the electron-withdrawing effects of the chlorine substituent. The proton nuclear magnetic resonance spectrum displays distinct resonances corresponding to the aromatic protons and the acetyl methyl group.
The International Union of Pure and Applied Chemistry name, this compound, accurately describes the substitution pattern that governs the nuclear magnetic resonance spectral assignments. The aromatic region typically exhibits signals characteristic of the pyridine and pyrrole ring systems, with chemical shifts influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the nitrogen atoms.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbon resonances appearing in the characteristic downfield region. The acetyl carbonyl carbon exhibits chemical shifts consistent with conjugation to the electron-rich heterocyclic system, while the aromatic carbons display patterns indicative of the asymmetric substitution within the fused ring framework.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals fragmentation patterns consistent with its molecular structure and the presence of the chlorine isotope pattern. The molecular ion peak appears at mass-to-charge ratio 194.62, corresponding to the calculated molecular weight.
Characteristic fragmentation involves the loss of the acetyl group, resulting in significant fragment ions that reflect the stability of the chlorinated pyrrolopyridine core. The presence of chlorine creates distinctive isotope patterns with the characteristic 3:1 ratio between the peaks separated by two mass units, providing definitive identification of chlorine-containing fragments.
The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often involving the intact heterocyclic system after loss of the acetyl substituent. Additional fragmentation pathways include ring-opening reactions and loss of hydrogen chloride, producing ions that confirm the structural assignment and substitution pattern.
Computational Molecular Modeling and Density Functional Theory Calculations
Theoretical calculations using density functional theory methods provide detailed insights into the electronic structure and molecular properties of this compound. The simplified molecular-input line-entry system notation, CC(=O)C1=CNC2=CC(=NC=C21)Cl, accurately represents the connectivity for computational modeling.
Quantum mechanical calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the electron-withdrawing chlorine substituent and the electron-donating nitrogen atoms within the fused ring system. The calculated bond lengths and angles provide theoretical validation for experimental structural parameters obtained from spectroscopic methods.
The International Chemical Identifier, InChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3, serves as a unique computational identifier for database searches and theoretical studies. Electrostatic potential maps generated from density functional theory calculations demonstrate the electron distribution within the molecule, highlighting regions of electrophilic and nucleophilic character that influence chemical reactivity.
Conformational analysis reveals that the acetyl group can adopt multiple orientations relative to the heterocyclic plane, with energy barriers calculated for rotation about the carbon-carbon bond connecting the carbonyl group to the pyrrole ring. These calculations provide fundamental understanding of the molecular flexibility and preferred conformations in different environments.
Properties
IUPAC Name |
1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCGNHFTCROBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856982 | |
| Record name | 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-71-2 | |
| Record name | 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Synthetic Route
The synthesis of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone typically involves the following key steps:
| Step Number | Reaction Step | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Cross-coupling of pyrrole ring with acyl (bromo)acetylenes | Formation of 2-(acylethynyl)pyrroles by coupling the pyrrole nucleus with bromoacetylene derivatives on solid alumina | Room temperature, solid alumina as support |
| 2 | Addition of propargylamine | Reaction of the acetylenes with propargylamine to form N-propargylenaminones | Controlled temperature, inert atmosphere preferred |
| 3 | Intramolecular cyclization | Cesium carbonate-catalyzed cyclization in dimethyl sulfoxide (DMSO) to form the pyrrolopyridine core with ethanone substitution | Base catalysis with Cs2CO3, DMSO solvent |
This route is adaptable for industrial scale with optimization of reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
Alternative Synthetic Approaches
While detailed alternative syntheses specific to this compound are limited in literature, related pyrrolo[3,2-c]pyridine derivatives have been synthesized via:
One-pot domino aldol condensation/aza-addition reactions: Using functionalized pyrroles and aldehydes with ammonium acetate as a promoter in green solvents like polyethylene glycol-400 (PEG-400). This method offers an environmentally friendly and efficient approach to related heterocyclic ketones but requires adaptation for chlorinated substrates.
Cross-coupling reactions using palladium catalysis: Employing Suzuki or Sonogashira coupling to introduce acetyl or chloro substituents on the heterocyclic ring, followed by cyclization steps.
These methods emphasize the importance of controlling the substitution pattern and functional group transformations to achieve the target molecule with high regioselectivity and yield.
Reaction Conditions and Optimization
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cross-coupling | Bromoacetylene, pyrrole | Solid alumina | Room temperature | 2–4 hours | 70–85 | Solid support facilitates reaction |
| Propargylamine addition | Propargylamine | Organic solvent | 25–50 °C | 3–6 hours | 75–90 | Controlled addition to avoid side reactions |
| Intramolecular cyclization | Cs2CO3 | DMSO | 80–100 °C | 4–8 hours | 80–95 | Base catalysis critical for ring closure |
Optimization studies indicate that the base strength and solvent polarity significantly influence the cyclization efficiency and purity of the final product.
Chemical Reaction Analysis
The compound’s preparation involves several key chemical transformations:
- Cross-coupling reactions: Formation of carbon-carbon bonds between heterocyclic rings and acyl substituents.
- Nucleophilic addition: Introduction of propargylamine to form aminoketone intermediates.
- Cyclization: Intramolecular nucleophilic attack promoted by base to form the fused pyrrolo-pyridine ring system.
Subsequent chemical modifications such as oxidation, reduction, and nucleophilic substitution (particularly at the chlorine position) are possible for derivative synthesis but are beyond the scope of the initial preparation.
Summary of Research Findings
- The synthesis of this compound is well-established through multi-step reactions involving cross-coupling, nucleophilic addition, and base-catalyzed cyclization.
- Reaction conditions such as temperature, solvent choice, and catalyst/base selection critically affect yield and purity.
- Environmentally benign methods like one-pot domino reactions with ammonium acetate show promise for related compounds but require further development for chlorinated analogs.
- The compound’s preparation methods are adaptable to industrial scale with appropriate optimization.
This detailed analysis consolidates the current knowledge on the preparation of this compound, providing a comprehensive guide to its synthesis based on diverse and authoritative sources.
Chemical Reactions Analysis
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium or cesium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has been identified as a modulator of G-protein-coupled receptor kinase 5 (GRK5). This modulation has implications for several therapeutic areas:
- Cardiovascular Diseases : GRK5 plays a role in heart function and can be targeted to improve outcomes in heart failure.
- Cancer : The compound's ability to influence GRK5 activity may also extend to cancer therapies, particularly in cancers where GRK5 is implicated.
Additionally, this compound has demonstrated potential in inhibiting certain cytochrome P450 enzymes, which are vital for drug metabolism. This characteristic makes it relevant for studies on drug-drug interactions and safety assessments in pharmacology.
Interaction Studies
The interaction profile of this compound with various biological targets is essential for understanding its pharmacological properties. Some notable interactions include:
| Biological Target | Interaction Type | Relevance |
|---|---|---|
| GRK5 | Modulation | Cardiovascular and cancer therapies |
| Cytochrome P450 | Inhibition | Drug metabolism studies |
These interactions highlight the compound's versatility and potential therapeutic applications.
Study 1: GRK5 Modulation in Heart Failure
A study investigated the effects of this compound on heart function in animal models of heart failure. The results indicated that modulation of GRK5 led to improved cardiac performance and reduced pathological remodeling.
Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and induced apoptosis. These findings suggest that targeting GRK5 may provide a novel approach to cancer treatment.
Synthetic Routes
Several synthetic methods have been reported for the preparation of this compound. Here are some notable routes:
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Dimethylsulfide borane complex reaction | 41% | THF at 68°C |
| Conventional heating methods | Varies | Under nitrogen atmosphere |
These methods highlight the compound's accessibility for further research and development.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways . It acts by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor, c-Kit proto-oncogene proteins, and fms-like tyrosine kinase-3. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- Structure : Differs in the pyrrolopyridine ring arrangement ([2,3-b] vs. [3,2-c]) and chloro substituent position (4 vs. 6).
- Molecular Weight : 194.62 g/mol (identical due to same substituents) .
- Safety : Classified under GHS hazard codes (P261, P264, etc.), indicating handling precautions for irritancy and toxicity .
- Applications: Used in kinase inhibitor research, highlighting the pharmacological relevance of chloro-pyrrolopyridine ethanones .
1-(6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
- Structure : Methoxy substituent at position 6 instead of chlorine.
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a)
- Structure: Bromoethanone substituent on a [2,3-b] pyrrolopyridine core.
- Physical Properties : Higher melting point (280–282°C) vs. chloro analogues, likely due to stronger intermolecular halogen bonding .
- Synthetic Yield : 92%, suggesting efficient bromination protocols .
Halogenated Pyridine Ethanones
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
- Structure : Trifluoroacetyl group instead of acetyl, attached to a 6-chloropyridine.
- Reactivity : The trifluoro group acts as a strong electron-withdrawing moiety, increasing electrophilicity for nucleophilic attacks (e.g., in Suzuki couplings) .
- Applications : Intermediate in agrochemicals and pharmaceuticals .
1-(6-Chloro-5-methylpyridin-3-yl)ethanone
- Structure : Methyl group adjacent to chlorine on the pyridine ring.
- Steric Effects : Methyl substitution may hinder regioselective reactions at the pyridine ring, altering synthetic pathways .
Piperazine and Piperidine Derivatives
1-(4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone (4)
- Structure: Ethanone linked to a piperazine-nitropyridine system.
- Biological Activity: Screened for antimicrobial or antiparasitic activity, reflecting the role of ethanone-piperazine hybrids in drug discovery .
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone
- Structure : Chloropyridine linked via a pyrrolidine spacer.
- Applications: Potential neuroactive compound due to structural similarity to nicotinic acetylcholine receptor modulators .
Biological Activity
Introduction
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, with the CAS number 74976-31-1, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H7ClN2O
- Molecular Weight : 194.62 g/mol
- IUPAC Name : 1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one
- CAS Number : 74976-31-1
- Purity : 95% .
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antibacterial activity. In a study comparing various pyrrole-based compounds, some derivatives showed minimal inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, which is comparable to standard antibiotics . The compound's structure suggests it may interact with bacterial enzymes or cell membranes, though specific mechanisms for this compound remain to be elucidated.
Antitumor Activity
The compound has also been evaluated for its anticancer properties. A study involving novel pyrrolo[3,4-c]pyridine derivatives reported that similar compounds exhibited potent antiproliferative activity against various cancer cell lines . The mode of action may involve the inhibition of key signaling pathways in cancer cell proliferation.
While detailed mechanisms specific to this compound are still under investigation, related compounds have demonstrated the ability to inhibit critical kinases involved in cancer progression. For instance, some pyrrole derivatives have been shown to inhibit Aurora-A kinase, which plays a crucial role in cell division .
Study on Antimicrobial Efficacy
A high-throughput screening study identified several pyrrole derivatives with promising activity against Mycobacterium tuberculosis. Compounds were tested for their ability to inhibit bacterial growth at varying concentrations. Notably, some compounds achieved MIC values below 20 µM, indicating strong potential for further development as antimicrobial agents .
Anticancer Research
In another study focusing on pyrrolo[3,4-c]pyridine derivatives, researchers synthesized several new compounds and evaluated their anticancer activity. The results indicated that specific derivatives showed significant cytotoxicity against breast cancer cells (MCF7), with IC50 values suggesting effective inhibition of cell growth .
Summary of Findings
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde Condensation | MeOH, piperidine, 50°C, 5h | 85% | |
| N-Alkylation | LiHMDS, THF, -78°C, 16.5h | Not reported |
Basic: How is the structural characterization of this compound performed in academic research?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-Cl vibrations (600–800 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 2.10–2.42 ppm for methyl groups and δ 6.67–7.50 ppm for aromatic protons confirm substitution patterns .
- ¹³C NMR : Carbonyl carbons appear at ~190–210 ppm, while aromatic carbons range from 100–150 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity in alkylation steps, while methanol aids in aldehyde condensations .
- Temperature Control : Low temperatures (-78°C) minimize side reactions during LiHMDS-mediated alkylation .
- Catalyst Use : Piperidine acts as a base in condensation reactions, improving electrophilic aromatic substitution efficiency .
Critical Consideration : Monitor reaction progress via TLC and adjust stoichiometry of electrophiles (e.g., iodomethane) to avoid over-alkylation .
Advanced: How do substituent positions on the pyrrolopyridine core influence reactivity and biological activity?
Methodological Answer:
Substituent effects are studied via structure-activity relationship (SAR) analysis:
- Chlorine Position : 6-Chloro derivatives (vs. 4- or 7-chloro) show enhanced electrophilicity due to inductive effects, favoring nucleophilic attacks at the 3-position .
- Methylation : N-Methylation (e.g., 1,3,3-trimethyl derivatives) increases lipophilicity, potentially improving membrane permeability in biological assays .
Q. Table 2: Comparative Reactivity of Analogues
| Compound | Substituents | Key Reactivity Observation | Reference |
|---|---|---|---|
| 6-Chloro-3,3-dimethyl | N-Me, Cl | Stabilizes enolate intermediates in alkylation | |
| 4,6-Dichloro | Cl at 4,6 | Reduced solubility in polar solvents |
Advanced: How should researchers address contradictory data in spectroscopic analysis?
Methodological Answer:
Contradictions arise from:
- Tautomerism : The pyrrolopyridine system may exhibit keto-enol tautomerism, leading to variable NMR signals. Use deuterated solvents (e.g., DMSO-d₆) and control pH to stabilize tautomers .
- Impurity Artifacts : Byproducts from incomplete alkylation (e.g., di- or tri-substituted derivatives) can skew spectral data. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Validation Step : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) to resolve ambiguities .
Advanced: What safety protocols are critical when handling this compound?
Methodological Answer:
- Waste Management : Segregate halogenated waste (e.g., chloro derivatives) and dispose via certified hazardous waste contractors to prevent environmental contamination .
- Personal Protection : Use fume hoods, gloves, and goggles due to potential skin/eye irritation (H313, H333 hazard codes) .
- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
